3-Ethoxy-4-formylphenyl 1-naphthoate

説明

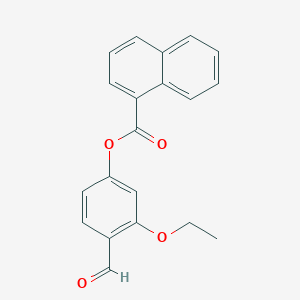

3-Ethoxy-4-formylphenyl 1-naphthoate is an aromatic ester featuring a 1-naphthoate moiety linked to a substituted phenyl ring bearing ethoxy (-OCH₂CH₃) and formyl (-CHO) groups at the 3- and 4-positions, respectively.

The compound’s applications are inferred from related esters, such as 4-nitrophenyl 1-naphthoate, which is utilized in non-steroidal anti-inflammatory drug (NSAID) derivatives and synthesis intermediates . The formyl group in this compound may enable further functionalization (e.g., oxidation to carboxylic acids or reduction to hydroxymethyl groups), enhancing its utility in medicinal chemistry or materials science.

特性

分子式 |

C20H16O4 |

|---|---|

分子量 |

320.3g/mol |

IUPAC名 |

(3-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C20H16O4/c1-2-23-19-12-16(11-10-15(19)13-21)24-20(22)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3 |

InChIキー |

PZEBRQVFOXMLNY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)OC(=O)C2=CC=CC3=CC=CC=C32)C=O |

正規SMILES |

CCOC1=C(C=CC(=C1)OC(=O)C2=CC=CC3=CC=CC=C32)C=O |

製品の起源 |

United States |

類似化合物との比較

4-Nitrophenyl 1-Naphthoate

Structural and Crystallographic Differences :

- Substituent Effects: The nitro (-NO₂) group in 4-nitrophenyl 1-naphthoate is a strong electron-withdrawing group, enhancing electrophilicity at the ester carbonyl compared to the electron-donating ethoxy and formyl groups in 3-ethoxy-4-formylphenyl 1-naphthoate.

- Planarity: Crystal structure analysis reveals a dihedral angle of 8.66(3)° between the naphthoate and phenyl rings in 4-nitrophenyl 1-naphthoate, promoting partial conjugation. The nitro group itself deviates minimally (4.51(9)°) from the phenyl plane .

Methyl and Ethyl 1-Naphthoates

Kinetic and Steric Effects :

- Hydrolysis Rates : Studies on methyl and ethyl 1-naphthoates () reveal that steric hindrance from the 1-naphthyl group reduces hydrolysis rates compared to simpler esters. For example, methyl 1-naphthoate’s hydrolysis is slower due to steric strain (ΔΔEₜ ≈ 1 kcal/mol), which offsets resonance stabilization of the transition state .

- Substituent Contributions : In this compound, the bulky ethoxy group may exacerbate steric hindrance, further slowing hydrolysis relative to methyl/ethyl analogues. Conversely, the formyl group’s electron-withdrawing nature could partially counteract this effect by polarizing the ester bond.

Aromatic Esters with Azo Linkages

Unlike these compounds, this compound lacks azo bonds, reducing toxicity risks associated with amine release. This distinction underscores its suitability for pharmaceutical applications .

Data Table: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。